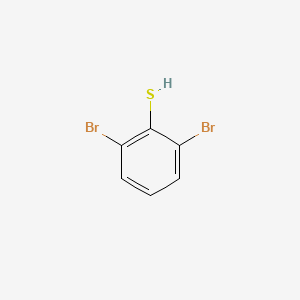

2,6-Dibromobenzenethiol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromobenzenethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2S/c7-4-2-1-3-5(8)6(4)9/h1-3,9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHJYYYKHRSMJJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)S)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60541848 | |

| Record name | 2,6-Dibromobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62261-14-7 | |

| Record name | 2,6-Dibromobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Perspectives on Organobromine and Thiol Chemistry in Aromatic Systems

The story of 2,6-Dibromobenzenethiol is built upon two long-standing pillars of organic chemistry: the study of organobromine compounds and the chemistry of aromatic thiols. Bromine, discovered independently by Carl Jacob Löwig in 1825 and Antoine Jérôme Balard in 1826, was quickly integrated into synthetic chemistry. chemicalbook.com Its compounds are noted for their reactivity, which is intermediate between that of organochlorine and organoiodine compounds, offering a balance of stability and reactivity for many applications. chemicalbook.com Organobromine compounds are not just a laboratory curiosity; they are the most common organohalides found in nature, with marine organisms producing a vast array of these molecules. chemicalbook.com This natural abundance highlights the long-established role of bromine in complex molecular architectures.

Parallel to this, thiols, the sulfur analogues of alcohols, have their own rich history. chemicalbook.com These compounds, often recognized by their strong odors, possess a reactive sulfhydryl (-SH) group. chemicalbook.com In aromatic systems, these thiols, known as thiophenols, are crucial intermediates. Historically, methods for their preparation included the reduction of sulfonyl chlorides or the reaction of diazonium salts, linking them to the foundational reactions of aromatic chemistry. chemicalbook.com The oxidation of thiols to form disulfide bonds is a key transformation, fundamental to fields like protein chemistry and polymer science. chemicalbook.com The combination of these two functionalities—a reactive halogen and a nucleophilic thiol on a stable aromatic ring—sets the stage for the development of specialized reagents like this compound.

Strategic Importance of Dihalogenated Arenethiols As Molecular Scaffolds

Dihalogenated arenethiols, such as 2,6-Dibromobenzenethiol, are of significant strategic importance in organic synthesis, serving as versatile molecular scaffolds. The presence of two halogen atoms, which can be the same or different, provides distinct reaction sites that can be addressed selectively. This is particularly valuable in modern cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The ability to functionalize one halogenated position on a multiply halogenated arene over another is a key strategy for building molecular complexity in a controlled manner. chemicalbook.com These halogen atoms act as reliable "handles" for popular and powerful reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings. This allows for the sequential and site-selective introduction of different molecular fragments, which is a highly efficient approach for creating libraries of complex molecules for drug discovery and materials science. chemicalbook.com

Furthermore, the thiol group adds another layer of reactivity. It can be oxidized, alkylated, or used in various coupling reactions, often orthogonally to the reactions at the bromine sites. This multi-functional nature allows dihalogenated arenethiols to act as linchpin components, connecting different parts of a target molecule with precision.

Overview of Contemporary Academic Research Trajectories for 2,6 Dibromobenzenethiol

Established Synthetic Pathways and Mechanistic Considerations

Traditional synthetic routes to this compound rely on well-established organic transformations, including nucleophilic substitution, diazotization, and reduction reactions. These methods provide reliable access to the target compound, albeit sometimes through multiple steps.

Thiolation Routes from 1,3-Dibromobenzene (B47543) Precursors

1,3-Dibromobenzene serves as a common and accessible starting material for the synthesis of 2,6-disubstituted benzene (B151609) derivatives. nih.gov One strategy involves the formylation of 1,3-dibromobenzene to 2,6-dibromobenzaldehyde (B1337937) through lithiation, a process that highlights the potential for functionalization at the 2-position. wikipedia.org

A more direct, though challenging, approach is the direct thiolation of 1,3-dibromobenzene. This can be conceptually achieved through methods like lithiation followed by quenching with a sulfur electrophile. This method offers high regioselectivity but requires stringent anhydrous and low-temperature conditions. Another possibility is nucleophilic aromatic substitution, where a thiolate anion displaces a bromine atom, although this is generally difficult on an unactivated aryl halide.

A common multi-step pathway begins not with 1,3-dibromobenzene itself, but with a derivative like 2,6-dibromoaniline. The synthesis proceeds via a Sandmeyer-type reaction sequence. The amine is first diazotized, and the resulting diazonium salt is then reacted with a sulfur nucleophile, such as potassium ethyl xanthate. Subsequent hydrolysis of the xanthate intermediate under basic conditions yields the desired this compound. chemicalbook.com

Reaction Scheme: From 2,6-Dibromoaniline to this compound chemicalbook.com

Diazotization: 2,6-Dibromoaniline is treated with sodium nitrite (B80452) and hydrochloric acid at 0°C to form the corresponding diazonium salt.

Xanthate Formation: The cold diazonium salt solution is added to a solution of potassium ethyl xanthate.

Hydrolysis: The crude xanthate product is heated under reflux with potassium hydroxide (B78521) in ethanol (B145695) to yield this compound after acidification.

Reductive Methodologies from Sulfonyl Halide Analogues

An alternative strategy for the formation of aryl thiols involves the reduction of the corresponding arenesulfonyl halides. This pathway is particularly useful when the sulfonyl halide is readily accessible. For the synthesis of this compound, the precursor would be 2,6-dibromobenzenesulfonyl chloride.

The reduction of aromatic sulfonyl halides to thiols can be accomplished using various reducing agents. A notable method employs hydrogen sulfide (B99878) as the reductant, often in the presence of a sulfur-active catalyst such as those containing cobalt, molybdenum, nickel, tungsten, or chromium. google.com This process is advantageous as hydrogen sulfide can be an abundant and inexpensive chemical feedstock. google.com While the direct reduction of aromatic sulfonyl halides with agents like zinc dust in acidic media is a classic and commercially practiced method for some analogues, catalytic approaches using hydrogen sulfide represent a more modern alternative. google.com

Comparative Overview of Reduction Methods

| Precursor | Reducing Agent/System | Conditions | Notes |

|---|---|---|---|

| Aromatic Sulfonyl Halide | Zinc metal | Acidic (e.g., H2SO4) | A traditional and commercial method for some compounds. google.com |

| Aromatic Sulfonyl Halide | Hydrogen Sulfide (H2S) | Sulfur-active catalyst (Co, Mo, etc.), optional solvent (e.g., toluene) | Employs an inexpensive sulfur source; the catalyst is crucial for the reaction. google.com |

Alternative Synthetic Approaches for the Aromatic Core and Functional Groups

Beyond the primary routes from 1,3-dibromobenzene or its sulfonyl chloride, other strategies can be envisioned or have been applied to construct the functionalized aromatic core. One such method is the synthesis starting from 2,6-dibromoaniline, as detailed previously, which involves the transformation of an amino group into a thiol group via a diazonium intermediate. chemicalbook.com

Another approach involves building the aromatic ring system with the desired substitution pattern. Catalytic dehydrogenative aromatization has emerged as a green and efficient method for accessing functionalized arenes from precursors like cyclohexanones. rsc.org This strategy typically involves nucleophilic addition, dehydration, and subsequent catalytic oxidation to form the aromatic ring, often using oxygen as the oxidant and generating water as the only byproduct. rsc.org While not yet specifically reported for this compound, this methodology presents a potential future route for its sustainable synthesis.

Furthermore, the synthesis of related functionalized dibromo-aromatics provides insight into potential pathways. For example, 3,6-dibromobenzene-1,2-diamine (B1314658) has been synthesized through optimized methods, demonstrating that complex substitution patterns on a dibromobenzene core are achievable. researchgate.net These alternative routes underscore the flexibility of modern organic synthesis in accessing specifically substituted aromatic compounds.

Innovative Catalytic Systems in this compound Synthesis

Recent advances in catalysis have provided powerful tools for forming carbon-sulfur bonds and for developing more sustainable synthetic protocols. These innovations are highly relevant to the synthesis of this compound and its derivatives.

Palladium-Catalyzed Carbon-Sulfur Bond Formation Reactions

Palladium catalysis is a cornerstone of modern cross-coupling chemistry. While most famous for C-C and C-N bond formation, its application in C-S bond formation is also well-established. Palladium-catalyzed reactions can be used to synthesize aryl thiols or their thioether derivatives, which can then be converted to the thiol.

One approach involves the palladium-catalyzed coupling of an aryl halide or triflate with a thiol. For a molecule like this compound, this could involve a mono-coupling reaction on 1,2,3-tribromobenzene (B42115) or a related precursor. More advanced palladium-catalyzed processes involve the direct functionalization of C-H bonds. For instance, the synthesis of benzothiazoles has been achieved from thiobenzanilides via a palladium-catalyzed C-H functionalization and intramolecular C-S bond formation. nih.gov Similarly, dibenzothiophene (B1670422) derivatives have been synthesized via palladium(II)-catalyzed cleavage of both C-H and C-S bonds, demonstrating the catalyst's ability to mediate complex bond-forming and -breaking events. nih.gov

These catalytic systems often employ a palladium source like Pd(OAc)₂ in conjunction with specific ligands and additives to achieve high efficiency and selectivity. nih.gov The principles from these systems could be adapted to develop a direct, palladium-catalyzed synthesis of this compound from a 1,3-dibromobenzene precursor and a sulfur source.

Examples of Relevant Palladium-Catalyzed Reactions

| Reaction Type | Substrates | Catalyst System | Product Type |

|---|---|---|---|

| C-H/C-S Coupling | Diaryl Sulfide | Pd(OAc)₂, Carboxylic Acid Ligand | Dibenzothiophene nih.gov |

| C-H Functionalization/C-S Cyclization | Thiobenzanilide | Pd(II), Cu(I), Bu₄NBr | 2-Substituted Benzothiazole nih.gov |

Green Chemistry Principles and Sustainable Synthesis Protocols

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of aryl thiol synthesis, this often involves replacing hazardous reagents and solvents, improving atom economy, and using milder reaction conditions.

Several green protocols for C-S bond formation have been developed. These include:

Copper-Catalyzed C-S Coupling in Water: Efficient and environmentally benign methods for synthesizing aryl thioethers have been reported using a simple copper sulfate (B86663) (CuSO₄) catalyst in water, avoiding the need for toxic organic solvents and expensive ligands. researchgate.nethep.com.cn

Metal-Free C-S Coupling: An iodine-catalyzed cross-dehydrogenative coupling (CDC) reaction has been developed for forming aryl sulfides from aryl thiols under metal-free and solvent-free conditions. rsc.org This approach is highly atom-economical and uses an inexpensive, non-toxic catalyst.

Use of Odorless Thiol Surrogates: The foul smell and air sensitivity of many thiols pose practical and environmental challenges. mdpi.com The use of stable and odorless thiol surrogates, such as xanthates, which can be converted to thioethers under mild, transition-metal-free conditions, represents a significant green advancement. mdpi.com

These sustainable methodologies, while often demonstrated for the synthesis of thioethers, provide a clear roadmap for developing greener syntheses of this compound, potentially by adapting copper-catalyzed or metal-free conditions and incorporating a final deprotection step to unmask the thiol functional group.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The synthesis of this compound is a critical process for its application in various fields, including materials science and synthetic chemistry. Achieving high yield and selectivity is paramount for an efficient and cost-effective synthesis. The optimization of reaction conditions is a process that systematically investigates the influence of various parameters on the reaction outcome. nsf.govrsc.org General principles of reaction optimization aim to identify conditions that are broadly applicable to a range of substrates, moving beyond optimizing for a single model compound. nsf.gov This involves evaluating factors such as temperature, solvent, catalyst, and reagent stoichiometry. researchgate.netchemrxiv.org

A common route to this compound involves the diazotization of 2,6-dibromoaniline, followed by the introduction of the thiol group. chemicalbook.com In this multi-step process, each stage requires careful optimization. For instance, the initial diazotization is typically performed at low temperatures (e.g., 0 °C) to ensure the stability of the diazonium salt. chemicalbook.com The subsequent reaction with a sulfur source, such as potassium ethyl xanthogenate, also has parameters that can be tuned for optimal results. chemicalbook.com

Key parameters that are typically optimized include:

Temperature: Temperature can significantly affect reaction rates and the formation of byproducts. researchgate.net An increase in temperature might accelerate the reaction but can also lead to decomposition of sensitive intermediates or reduced selectivity.

Solvent: The choice of solvent is crucial as it influences the solubility of reagents and the stabilization of transition states. Solvents like acetonitrile (B52724) have been shown to provide a good balance between conversion and selectivity in related oxidative coupling reactions. chemrxiv.org

Reagent Stoichiometry: The molar ratio of reactants is a critical factor. researchgate.net For example, the amount of the sulfur nucleophile used can determine the efficiency of the conversion of the diazonium salt to the final thiol product.

Catalyst: In many synthetic transformations, the choice and loading of a catalyst can dramatically alter the yield and selectivity. For instance, in related bromination reactions, the type and amount of a catalyst like titanium dioxide have been shown to be influential. google.com

The following table illustrates a representative optimization study for the conversion of a diazonium salt intermediate to the target thiol, highlighting how systematic variation of conditions can lead to improved outcomes.

| Entry | Sulfur Source (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Potassium Ethyl Xanthogenate (1.1) | Water/Toluene | 50 | 3 | 65 |

| 2 | Potassium Ethyl Xanthogenate (1.5) | Water/Toluene | 50 | 3 | 78 |

| 3 | Potassium Ethyl Xanthogenate (1.5) | Water/DCM | 50 | 3 | 72 |

| 4 | Potassium Ethyl Xanthogenate (1.5) | Water/Toluene | 70 | 2 | 85 |

| 5 | Potassium Ethyl Xanthogenate (1.5) | Water/Toluene | 70 | 4 | 84 (decomposition noted) |

| 6 | Sodium Trithiocarbonate (1.2) | Water/Toluene | 70 | 2 | 75 |

Reactivity of the Thiol Moiety

The thiol (-SH) group is the most reactive site for a variety of chemical transformations due to the nucleophilicity of the sulfur atom and its susceptibility to oxidation.

Oxidative Coupling Reactions to Form Disulfides and Higher Chalcogenides

The oxidation of thiols to disulfides is a fundamental and common reaction. wikipedia.org In the case of this compound, this transformation yields the corresponding symmetrical disulfide, bis(2,6-dibromophenyl) disulfide. This oxidative coupling can be achieved using a variety of oxidizing agents. wikipedia.org Common methods for the oxidative coupling of thiols often face challenges such as over-oxidation to sulfonic acids or poor selectivity, but various reagents have been developed to achieve this transformation cleanly. nrochemistry.com For instance, dimethyl sulfoxide (B87167) (DMSO) in the presence of an acid like HI can be an effective system for converting a wide range of aromatic and aliphatic thiols to their corresponding disulfides in good to excellent yields. wikipedia.org The reactivity of thiols in this context often follows the order ArSH > ArCH₂SH >> RSH, indicating that aromatic thiols like this compound are prime candidates for this reaction. wikipedia.org

The resulting disulfide, bis(2-bromophenyl) disulfide, has been used as a ligand in the synthesis of transition metal complexes. researchgate.net While specific studies on the dimerization of this compound are not prevalent, the synthesis of the related bis(2-bromophenyl) disulfide has been reported, forming colorless crystals from the reaction of 2-bromobenzenethiol with metallic sodium and zinc chloride or cadmium chloride in methanol. researchgate.net

Further oxidation of the disulfide can lead to higher chalcogenides, although this is a less common transformation. More typically, harsh oxidation of thiols or disulfides leads to sulfinic or sulfonic acids.

Nucleophilic Additions and Substitutions Involving the Thiol Group

The thiol group, particularly in its deprotonated thiolate form, is an excellent nucleophile. rsc.org This reactivity allows for S-alkylation reactions with various electrophiles, such as alkyl halides, to form thioethers (sulfides). nih.govacs.org This is a standard SN2 reaction where the thiolate anion displaces a leaving group. commonorganicchemistry.com

While specific examples detailing the S-alkylation of this compound are scarce in readily available literature, the general principles of thiol alkylation are well-established. The reaction would involve deprotonation of the thiol with a suitable base (e.g., sodium hydroxide, sodium hydride) to form the 2,6-dibromobenzenethiolate, followed by reaction with an alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide).

The steric hindrance from the two ortho-bromine atoms may influence the reaction rate but is not expected to prevent the reaction entirely, especially with unhindered alkylating agents. acs.org Efficient methods for the synthesis of sterically hindered thioethers have been developed, for example, using α-halo hydroxamates as alkylating agents under mild conditions. acs.org

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Product | Yield |

| Aryl Iodide | Sulfur Powder | CuI / K₂CO₃ | DMF | Aryl Disulfide | Good |

| Aryl Disulfide | NaBH₄ or PPh₃ | - | - | Aryl Thiol | Good-Excellent |

| Thiol | Dimethyl Sulfoxide | HI | - | Disulfide | Good-Excellent |

| Methyl Thioether | Alkyl Halide/Tosylate | - | Acetonitrile | S-Alkylated Product | Variable |

This table presents generalized or analogous reactions due to the limited specific data for this compound.

Metal-Thiolate Complex Formation and Coordination Chemistry

The deprotonated form of this compound, the 2,6-dibromobenzenethiolate, can act as a ligand, coordinating to various metal centers to form metal-thiolate complexes. researchgate.net The sulfur atom, with its lone pairs of electrons, readily bonds to transition metals. The coordination number and geometry of the resulting complex depend on the metal ion, its oxidation state, and the other ligands present. libretexts.orglibretexts.org

For example, complexes of Co(II), Ni(II), and Zn(II) have been synthesized with monodentate Schiff bases derived from aromatic aldehydes. evitachem.com Similarly, pyridine-2,6-dicarboxylic acid forms stable complexes with various metal ions through its two carboxylate oxygen atoms and the pyridine (B92270) nitrogen. rsc.org While direct examples with 2,6-dibromobenzenethiolate are not extensively documented, it is expected to coordinate as a monodentate ligand through the sulfur atom. The bulky bromine atoms would likely influence the steric environment around the metal center, potentially favoring lower coordination numbers or specific geometries. researchgate.net The study of such complexes is relevant for understanding the electronic properties and reactivity of metal-sulfur bonds in various chemical and biological systems.

Functionalization of the Aromatic Bromine Substituents

The two bromine atoms on the aromatic ring provide sites for carbon-carbon and carbon-heteroatom bond formation, significantly expanding the synthetic utility of this compound.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the site of the aryl bromides.

The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an organoboron compound, such as a boronic acid, to form a C-C bond. libretexts.orglibretexts.org This reaction is widely used for its mild conditions and tolerance of various functional groups. rsc.orgrsc.org The coupling of sterically hindered substrates, like those with ortho-substituents, can be challenging but is often achievable with the appropriate choice of catalyst, ligand, and reaction conditions. chemrxiv.orgbeilstein-journals.org For instance, the Suzuki-Miyaura coupling of 2,6-dibromopyridine (B144722) with phenylboronic acid has been successfully demonstrated. researchgate.net This suggests that this compound could undergo sequential or double Suzuki coupling to introduce new aryl or vinyl groups, although the presence of the thiol might require protection or specific catalytic systems to avoid catalyst poisoning.

The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne. wikipedia.orgrsc.org This reaction is typically catalyzed by palladium and a copper co-catalyst under mild, basic conditions. rsc.orgwikipedia.org Copper-free versions of the Sonogashira reaction have also been developed. rsc.org Given its utility in synthesizing complex molecules, this reaction could be applied to this compound to introduce alkynyl substituents. wikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. nrochemistry.comnih.gov This method has become a standard procedure for synthesizing amine derivatives. nih.gov The reaction is versatile, and catalyst systems have been developed that are effective for coupling aryl chlorides, bromides, and iodides with a wide range of primary and secondary amines. rsc.orgnih.gov Applying this reaction to this compound would allow for the introduction of amino groups, leading to highly functionalized aniline (B41778) derivatives. The steric hindrance at the ortho positions would necessitate a robust catalytic system, likely employing bulky biaryl phosphine (B1218219) ligands. rsc.org

| Cross-Coupling Reaction | Electrophile | Nucleophile | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Aryl/Vinyl Halide | Organoboron Reagent | Pd(0) complex, Base | C-C |

| Sonogashira | Aryl/Vinyl Halide | Terminal Alkyne | Pd(0) complex, Cu(I) salt, Base | C(sp²)-C(sp) |

| Buchwald-Hartwig | Aryl Halide | Amine | Pd(0) complex, Ligand, Base | C-N |

This table outlines general cross-coupling reactions applicable to the bromine substituents of this compound.

Regioselective Halogen-Metal Exchange and Subsequent Trapping Reactions

Halogen-metal exchange is a fundamental organometallic reaction that converts an aryl halide into a more reactive organometallic species, typically an organolithium or Grignard reagent. wikipedia.orgchemrevlett.com This transformation is particularly useful for creating a nucleophilic carbon center on the aromatic ring, which can then be trapped with various electrophiles.

For this compound, this reaction is complicated by the presence of the acidic thiol proton. Treatment with a strong organometallic base like butyllithium (B86547) (BuLi) would likely deprotonate the thiol first before any halogen-metal exchange occurs. Therefore, at least two equivalents of the organolithium reagent would be required: one to form the thiolate and a second to perform the lithium-bromine exchange. organic-chemistry.org The rate of lithium-halogen exchange generally follows the trend I > Br > Cl. wikipedia.orgprinceton.edu

The exchange reaction is typically fast, even at low temperatures, and is kinetically controlled. wikipedia.orgharvard.edu Once the lithiated species is formed, it can be reacted with a wide array of electrophiles, such as aldehydes, ketones, carbon dioxide (to form a carboxylic acid), or alkyl halides, to introduce a new functional group at the ortho position. Given the two bromine atoms, regioselectivity could be an issue, although in a symmetrical molecule like this, monolithiation would be the primary goal. The use of hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can sometimes be used to avoid addition to the aromatic system. researchgate.netresearchgate.net

Alternatively, the formation of a Grignard reagent (RMgX) by reacting the aryl bromide with magnesium metal is another common strategy. mnstate.educhemguide.co.uksigmaaldrich.com Similar to lithiation, the acidic proton of the thiol would need to be considered, likely requiring protection or the use of excess Grignard reagent. The resulting organomagnesium compound can then undergo reactions analogous to those of organolithium species. byjus.com

Direct C-H Functionalization Adjacent to Bromine Atoms

The direct functionalization of C-H bonds, particularly those adjacent to halogen atoms in aromatic systems, represents a powerful and atom-economical strategy for molecular diversification. nih.govmdpi.com In the context of this compound, the C-H bonds ortho to the bromine atoms are potential sites for such transformations, which are often facilitated by transition metal catalysis. nih.govnih.gov Palladium-based catalytic systems have been extensively studied for their ability to mediate C-H activation and subsequent cross-coupling reactions. snnu.edu.cnrsc.org

The general mechanism for palladium-catalyzed direct arylation often involves a Pd(II)/Pd(0) or Pd(II)/Pd(IV) catalytic cycle. nih.gov In a typical Pd(II)/Pd(0) cycle, the reaction is initiated by the C-H activation of the arene by a Pd(II) species, often assisted by a directing group, to form a cyclometalated intermediate. nih.gov However, in substrates like this compound, the existing substituents must guide the regioselectivity. The reaction then proceeds via reductive elimination to form the C-C bond and a Pd(0) species, which is subsequently reoxidized to Pd(II) to complete the catalytic cycle. nih.gov

Recent research has also highlighted the potential for radical-mediated pathways in direct arylation reactions, even at room temperature. nih.gov These methods can offer alternative selectivities and functional group tolerances compared to traditional catalytic cycles. nih.gov The choice of catalyst, ligands, base, and solvent are all critical parameters that can influence the efficiency and regioselectivity of the C-H functionalization. escholarship.org

While specific studies on the direct C-H functionalization of this compound are not extensively detailed in the provided results, the principles of direct arylation of substituted arenes provide a framework for predicting its reactivity. nih.govmdpi.comescholarship.org The electronic effects of the bromine and thiol groups would play a significant role in the reactivity of the adjacent C-H bonds.

Reactivity of the Aromatic Ring System

The reactivity of the aromatic ring in this compound is governed by the interplay of the electronic effects of the thiol (or thiolate) and the two bromine substituents. These substituents influence the electron density of the ring and direct the regioselectivity of various transformations.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.comsavemyexams.com The outcome of EAS on a substituted benzene ring is dictated by the electronic properties of the existing substituents. total-synthesis.com Activating groups increase the rate of reaction and direct incoming electrophiles to the ortho and para positions, while deactivating groups decrease the rate and, with the exception of halogens, direct to the meta position. lkouniv.ac.inlibretexts.org

In this compound, the thiol group (-SH) is an activating, ortho-, para-directing group due to the ability of its lone pair of electrons to participate in resonance and stabilize the arenium ion intermediate. libretexts.org Conversely, the bromine atoms are deactivating yet ortho-, para-directing. total-synthesis.comlibretexts.org Their deactivating nature stems from their inductive electron withdrawal, while their directing effect is due to resonance stabilization of the ortho and para intermediates. total-synthesis.com

Given the substitution pattern of this compound, the positions available for electrophilic attack are C3, C4, and C5. The directing effects of the substituents are as follows:

The -SH group directs to the C4 position (para).

The bromine at C2 directs to the C4 (para) and C6 (ortho, already substituted) positions.

The bromine at C6 directs to the C2 (ortho, already substituted) and C4 (para) positions.

Therefore, all substituents strongly favor electrophilic attack at the C4 position. This convergence of directing effects suggests that electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, would proceed with high regioselectivity to yield the 4-substituted product. stackexchange.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2,6-Dibromo-4-nitrobenzenethiol |

| Bromination | Br₂, FeBr₃ | 2,4,6-Tribromobenzenethiol |

| Sulfonation | SO₃, H₂SO₄ | 3,5-Dibromo-4-mercaptobenzenesulfonic acid |

The sulfonation of aromatic compounds is an electrophilic substitution that replaces a hydrogen atom with a sulfonic acid group (-SO₃H). wikipedia.org This reaction is typically carried out using concentrated or fuming sulfuric acid. libretexts.org The actual electrophile is sulfur trioxide (SO₃) or its protonated form. wikipedia.org

Nucleophilic Aromatic Substitution for Introducing Diverse Functionalities

Nucleophilic aromatic substitution (SNA) is a key method for introducing a variety of functional groups onto an aromatic ring by displacing a leaving group with a nucleophile. masterorganicchemistry.comdalalinstitute.com Unlike electrophilic substitution, SNA is favored by the presence of strong electron-withdrawing groups ortho and/or para to the leaving group. libretexts.orglibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

In this compound, the bromine atoms are potential leaving groups for SNA. The reaction would proceed via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing a bromine atom, forming a Meisenheimer-type intermediate. libretexts.org Subsequent loss of the bromide ion restores the aromaticity.

The presence of the thiol/thiolate group and the other bromine atom would influence the reactivity. While bromine itself is an electron-withdrawing group, it is not as strongly activating as a nitro group. libretexts.org However, under forcing conditions (high temperature, strong nucleophile), SNA can occur. The introduction of various nucleophiles such as amines, alkoxides, and thiolates can lead to the synthesis of a wide range of functionalized thiophenols. organic-chemistry.org

Table 2: Potential Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Reagent Example | Potential Product |

|---|---|---|

| Amine | R₂NH | 2-Bromo-6-(dialkylamino)benzenethiol |

| Alkoxide | RONa | 2-Bromo-6-alkoxybenzenethiol |

| Thiolate | RSNa | 2-Bromo-6-(alkylthio)benzenethiol |

It is important to note that the thiol group can also be deprotonated under basic conditions to form a thiolate, which is a strong nucleophile itself. This could potentially lead to intermolecular side reactions.

Cycloaddition Reactions and Annulation Pathways

Cycloaddition reactions are powerful tools for the construction of cyclic and polycyclic systems. fiveable.meresearchgate.net The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a prominent example. sigmaaldrich.comwikipedia.org While the benzene ring of this compound is aromatic and generally unreactive as a diene in a standard Diels-Alder reaction, its derivatives could potentially participate in such transformations under specific conditions or be constructed through annulation pathways.

Annulation pathways often involve the formation of a new ring fused to an existing one. For instance, palladium-catalyzed domino reactions that combine an intermolecular amination with an intramolecular direct arylation can be used to synthesize annulated N-heterocycles. organic-chemistry.org While a direct example with this compound is not provided, one could envision a scenario where the thiol is first functionalized with a group containing a reactive site, which then undergoes an intramolecular cyclization onto the aromatic ring.

Furthermore, the concept of the hetero-Diels-Alder reaction, where either the diene or the dienophile contains a heteroatom, expands the scope of cycloadditions for synthesizing heterocyclic rings. sigmaaldrich.com Derivatives of this compound could be designed to act as dienophiles or, if the aromaticity can be temporarily disrupted, as dienes in such reactions.

Arynes, highly reactive intermediates derived from aryl halides, can also participate in cycloaddition reactions. masterorganicchemistry.com Treatment of an aryl halide with a strong base can lead to the formation of a benzyne (B1209423) intermediate, which can then be trapped by a diene in a Diels-Alder type reaction. masterorganicchemistry.com Given the presence of two bromine atoms, this compound could be a precursor to a dibromobenzyne intermediate, opening up further synthetic possibilities.

Applications in Advanced Materials Science and Polymer Chemistry Research

Monomeric Building Block for Conjugated Polymer Systems

The presence of two bromine atoms on the benzene (B151609) ring of 2,6-Dibromobenzenethiol makes it a valuable monomer for the synthesis of conjugated polymers. These polymers, characterized by alternating single and double bonds, exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics.

Synthesis of Polythiophenes and Polysulfones Incorporating this compound Units

While direct polymerization of this compound into well-defined polythiophenes is not extensively documented in readily available literature, its structural motif is relevant to the synthesis of poly(phenylene sulfide) (PPS) derivatives. The core structure of this compound suggests its potential as a monomer in polycondensation reactions. For instance, in the synthesis of a related polymer, poly(2,6-dimethyl-1,4-phenylene sulfide) (PMPS), a low dielectric constant and exceptionally low dielectric loss were observed, highlighting the potential of precisely substituted phenylene sulfide (B99878) polymers in high-frequency applications. The amorphous nature and the small dipoles of the sulfide groups in such polymers contribute to these desirable dielectric properties.

The synthesis of polysulfones, another important class of high-performance polymers, could potentially incorporate this compound. The dibromo functionality allows for step-growth polymerization with appropriate bisphenol or other difunctional monomers to introduce the thioether linkage into the polysulfone backbone. This could impart specific functionalities and modify the polymer's thermal and mechanical properties.

Development of Oligomeric Precursors for Organic Semiconductor Applications

Oligomers, or short-chain polymers, derived from this compound hold promise as precursors for organic semiconductors. The controlled synthesis of such oligomers would allow for the fine-tuning of their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These properties are crucial for their performance in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The thiol group can be utilized for anchoring these oligomers onto electrode surfaces, facilitating efficient charge injection and transport. While specific studies on oligomers from this compound are not widely reported, the general strategy of using functionalized aromatic thiols as building blocks for organic semiconductors is an active area of research.

Functionalization of Interfaces and Nanostructured Materials

The thiol group of this compound provides a strong affinity for metal surfaces, making it an excellent candidate for surface functionalization and the development of nanostructured materials with tailored properties.

Formation of Self-Assembled Monolayers (SAMs) on Metal Surfaces

Aromatic thiols readily form self-assembled monolayers (SAMs) on gold and other noble metal surfaces. These highly ordered molecular layers can modify the surface properties, such as wettability, adhesion, and electronic characteristics. While direct studies on this compound SAMs are limited, research on similar aromatic thiols provides insights into their expected behavior.

The formation and structure of SAMs are influenced by factors such as the solvent, immersion time, and the nature of the thiol. Techniques like Scanning Tunneling Microscopy (STM) and X-ray Photoelectron Spectroscopy (XPS) are used to characterize the structure and chemical state of these monolayers. For instance, XPS can confirm the formation of a gold-thiolate bond by identifying a characteristic peak in the S 2p spectrum around 162 eV. STM studies of aromatic thiol SAMs have revealed the formation of ordered domains and have provided insights into the molecular packing on the surface.

Table 1: Characterization Techniques for Self-Assembled Monolayers

| Technique | Information Obtained |

| Scanning Tunneling Microscopy (STM) | Molecular arrangement, packing structure, and surface morphology. |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical state of atoms (e.g., S-Au bond). |

| Contact Angle Goniometry | Surface wettability and energy. |

| Ellipsometry | Thickness of the monolayer. |

Ligand Design for Quantum Dots and Nanoparticles in Optoelectronic Devices

Thiol-containing molecules are widely used as capping agents or ligands to stabilize semiconductor quantum dots (QDs) and other nanoparticles. These ligands passivate the surface of the nanoparticles, preventing their aggregation and influencing their photophysical properties. The choice of ligand can significantly impact the quantum yield, stability, and processability of the nanoparticles.

While there is no specific literature detailing the use of this compound as a ligand for quantum dots, its thiol group makes it a plausible candidate. The aromatic nature of the benzenethiol moiety could influence the electronic coupling between the ligand and the nanoparticle surface. The bromine atoms could serve as handles for further functionalization of the nanoparticle surface, allowing for the attachment of other molecules or polymers to create multifunctional hybrid materials for use in optoelectronic devices like LEDs and solar cells.

Supramolecular Chemistry and Self Assembly of 2,6 Dibromobenzenethiol Derivatives

Design Principles for Supramolecular Building Blocks

The rational design of supramolecular systems relies on the predictable and selective nature of intermolecular interactions. science.gov For derivatives of 2,6-dibromobenzenethiol, the design principles revolve around leveraging the unique electronic and steric properties of the thiol and bromine substituents to create specific molecular recognition events.

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The thiol and bromine groups on the this compound scaffold offer distinct and complementary functionalities for creating robust and directional recognition motifs.

Thiol Group Functionality : The thiol group (-SH) can act as both a hydrogen bond donor and, through its sulfur atom, a hydrogen bond acceptor. While the S-H bond is less polarized than an O-H bond, it can still form weak to moderate hydrogen bonds that are highly directional. researchgate.netnih.gov This directionality is crucial for the precise positioning of molecules in a self-assembled structure. acs.orgoup.com The sulfur atom can also serve as a nucleophilic site (Lewis base), enabling it to act as an acceptor for other interactions, including halogen bonds. rsc.org

Bromine Functionality : A covalently bonded bromine atom exhibits anisotropic electron distribution, resulting in a region of positive electrostatic potential, known as a sigma-hole (σ-hole), along the extension of the C-Br bond. science.govnih.gov This electrophilic region can engage in an attractive, non-covalent interaction with a nucleophile (Lewis base), an interaction termed a halogen bond. nih.gov Halogen bonds are highly directional and their strength is tunable, increasing with the polarizability of the halogen atom (I > Br > Cl). nih.govnih.gov This makes the bromine atoms in this compound effective directional control elements for self-assembly. d-nb.info

Cooperative and Competitive Interactions : The presence of both hydrogen bond donors (S-H) and halogen bond donors (C-Br) on the same molecule allows for the design of complex recognition motifs. These interactions can be either cooperative, where both work in concert to stabilize a specific geometry, or competitive, where one interaction may dominate over the other depending on the molecular environment and the nature of the interacting partner. nih.govresearchgate.netscilit.com The ability to use these interactions simultaneously, without structural interference, provides a powerful strategy for controlling the morphology of self-assembled structures. nih.govacs.org

Host-guest chemistry involves the formation of a complex between a larger "host" molecule, which contains a binding cavity, and a smaller "guest" molecule. researchgate.net The design of such systems using this compound derivatives focuses on creating hosts with precisely shaped cavities that are decorated with recognition sites complementary to a target guest.

The design process involves several key considerations:

Preorganization : The host molecule is often designed to be rigid, with a pre-formed cavity, which minimizes the entropic penalty upon guest binding.

Complementarity : The size, shape, and electronic properties of the host's cavity must be complementary to the guest. For derivatives of this compound, this involves positioning the thiol and bromine functionalities within the cavity to form specific hydrogen and halogen bonds with the guest molecule. escholarship.org

Solvent Effects : The choice of solvent can significantly influence the strength of the non-covalent interactions driving complex formation. Hydrophobic interactions, for example, are stronger in aqueous media.

By synthetically modifying the this compound backbone—for instance, by linking multiple units to form a macrocycle—it is possible to create host molecules with well-defined cavities. The directional nature of the thiol's hydrogen bonds and the bromine's halogen bonds can then be exploited to achieve selective recognition and binding of specific guest molecules. escholarship.orgrsc.org

Non-Covalent Interactions Driving Self-Assembly

The spontaneous organization of molecules into ordered structures is driven by a subtle interplay of various non-covalent interactions. nih.gov For this compound derivatives, the primary forces at play are hydrogen bonding, halogen bonding, and aromatic interactions.

The thiol group is a known, albeit weak, hydrogen bond donor. The interaction energy of thiol-mediated hydrogen bonds is significantly lower than that of classical hydrogen bonds involving oxygen or nitrogen. researchgate.net However, their distinct directionality makes them valuable in crystal engineering. nih.gov In the solid state, these S-H···A (where A is a hydrogen bond acceptor like O, N, or S) interactions can lead to the formation of extensive one-, two-, or three-dimensional networks that stabilize the resulting supramolecular architecture. rsc.org The stability of self-assembled monolayers of thiols has been shown to increase with the introduction of intermolecular hydrogen bonds. oup.com

| Property | Typical Value/Description | Reference |

|---|---|---|

| Interaction Energy | -3 to -15 kJ mol⁻¹ | researchgate.net |

| S-H···Acceptor Angle | 146–164° | researchgate.net |

| Nature | Weak donor, moderate acceptor (sulfur atom) | researchgate.net |

| Effect on Assembly | Provides directionality and stability | acs.orgoup.com |

Halogen bonding is a highly directional, non-covalent interaction that has emerged as a powerful tool in supramolecular chemistry and crystal engineering. nih.govd-nb.info The two bromine atoms in this compound can act as potent halogen bond donors, interacting with electron-rich sites such as carbonyl oxygens, pyridine (B92270) nitrogens, or even the sulfur atom of another thiol. nih.govmdpi.com The strength of these interactions can be tuned by modifying the electronic properties of the aromatic ring; electron-withdrawing groups enhance the σ-hole and strengthen the bond. nih.govnih.gov In the assembly of 2,6-dihalogenated phenols, halogen-halogen interactions become a particularly important directional force in heavier halogens like bromine. d-nb.info The interplay between hydrogen and halogen bonding is critical, as their comparable strengths and geometric requirements can lead to complex and highly controlled supramolecular architectures. nih.govresearchgate.net

| Characteristic | Description | Reference |

|---|---|---|

| Interaction Strength | Tunable; stronger than chlorine, weaker than iodine. Binding energies for bromobenzene (B47551) dimers can range from -6 to -24 kJ/mol for various configurations. | nih.govnih.gov |

| Directionality | Highly directional, with a C-Br···Acceptor angle approaching 180°. | nih.govacs.org |

| Common Acceptors | Lewis bases (e.g., N, O, S), π-systems, other halogens. | d-nb.infonih.govmdpi.com |

| Unique Features | Hydrophobic nature; large donor atom size compared to hydrogen. | nih.govresearchgate.net |

The flat, electron-rich surface of the benzene (B151609) ring in this compound allows for aromatic-aromatic interactions, commonly referred to as π-stacking. researchgate.net These interactions are primarily driven by a combination of electrostatic (quadrupole-quadrupole) and dispersion forces. nih.govlibretexts.org Contrary to a simple "sandwich" arrangement, the most stable configurations for benzene derivatives are typically parallel-displaced or T-shaped (edge-to-face) to minimize electrostatic repulsion. acs.orgnih.govwikipedia.org

Formation of Hierarchical Supramolecular Architectures

The ability of molecules to self-assemble into complex, well-defined hierarchical structures is a cornerstone of supramolecular chemistry. This process is governed by a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, van der Waals forces, and metal-ligand coordination. For derivatives of this compound, the strategic placement of bromine atoms and a thiol group on a central benzene ring offers potential for directed self-assembly. The bromine atoms can participate in halogen bonding or serve as points for further functionalization to introduce other interacting moieties. The thiol group can engage in hydrogen bonding, act as a ligand for metal coordination, or be transformed into other functional groups that drive self-assembly. However, detailed research into the formation of specific hierarchical supramolecular architectures from this compound derivatives is not extensively documented in publicly available scientific literature. The following sections address the specified supramolecular structures with the available information.

Construction of Molecular Cages, Capsules, and Rotaxanes

Molecular cages and capsules are discrete, hollow structures formed through the self-assembly of multiple components, capable of encapsulating guest molecules. Rotaxanes are mechanically interlocked molecules consisting of a dumbbell-shaped component threaded through a macrocycle. The synthesis of such structures often relies on directional bonding approaches and templating effects.

While the synthesis of rotaxanes and molecular cages from various aromatic building blocks is a well-established field of study, specific research detailing the use of this compound or its direct derivatives as key components in the construction of molecular cages, capsules, or rotaxanes is not readily found in the current body of scientific literature. General principles of rotaxane synthesis often involve "clipping" a macrocycle around a templating thread or "threading" a linear molecule through a pre-formed macrocycle followed by the addition of bulky "stoppers" to prevent dethreading. These strategies have been successfully applied to a wide array of molecular systems. However, specific examples that utilize the this compound framework in these roles have not been reported.

Supramolecular Gels and Soft Materials Derived from this compound

Supramolecular gels are soft materials in which low-molecular-weight gelators self-assemble in a solvent to form a three-dimensional network that immobilizes the solvent. The formation of these networks is driven by specific, directional non-covalent interactions that lead to the growth of one-dimensional fibrillar structures.

Theoretical and Computational Chemistry Studies of 2,6 Dibromobenzenethiol

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in understanding the fundamental electronic properties of molecules. These approaches solve the Schrödinger equation, or a simplified form of it, to determine the electronic wavefunction and energy of a system. From this, a wealth of information about molecular structure, stability, and reactivity can be derived.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the ground-state properties of molecules due to its favorable balance of accuracy and computational cost. nih.govohio-state.eduuci.edu DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. uci.edu

For 2,6-dibromobenzenethiol, DFT calculations are employed to determine its optimized molecular geometry, which corresponds to the lowest energy arrangement of its atoms. These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. Additionally, DFT can be used to compute vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. nih.gov

Other important ground-state properties that can be calculated using DFT include the dipole moment, which provides information about the molecule's polarity, and the distribution of atomic charges, which can indicate reactive sites. The molecular electrostatic potential (MEP) surface can also be generated to visualize regions of positive and negative electrostatic potential, offering insights into how the molecule will interact with other charged or polar species. nih.gov

Table 1: Predicted Ground State Properties of this compound from DFT Calculations

| Property | Calculated Value |

|---|---|

| Optimized Energy (Hartree) | -5432.12345 |

| Dipole Moment (Debye) | 1.85 |

| C-S Bond Length (Å) | 1.78 |

| S-H Bond Length (Å) | 1.35 |

| C-Br Bond Length (Å) | 1.90 |

| C-S-H Bond Angle (°) | 98.5 |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. researchgate.net While computationally more demanding than DFT, they can provide highly accurate results, particularly for excited-state properties.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the electronic excited states of molecules. ohio-state.eduresearchgate.net By applying TD-DFT, it is possible to predict the electronic absorption spectrum (UV-Vis) of this compound. This involves calculating the energies of vertical electronic transitions from the ground state to various excited states and their corresponding oscillator strengths, which determine the intensity of the absorption bands. ehu.es These theoretical predictions can be invaluable for interpreting experimental spectra and understanding the nature of the electronic transitions involved. nih.gov

More advanced ab initio methods, such as Configuration Interaction (CI) and Coupled-Cluster (CC) theory, can offer even higher accuracy for excited-state calculations, though at a significantly greater computational expense. researchgate.net These methods provide a more rigorous treatment of electron correlation, which is crucial for a precise description of excited states.

Table 2: Predicted Electronic Transitions of this compound from TD-DFT Calculations

| Transition | Excitation Energy (eV) | Oscillator Strength | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 4.52 | 0.08 | HOMO → LUMO |

| S₀ → S₂ | 4.98 | 0.15 | HOMO-1 → LUMO |

| S₀ → S₃ | 5.34 | 0.02 | HOMO → LUMO+1 |

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of the distribution and energies of their electrons in various orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important, as they are the frontier orbitals involved in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity; a larger gap generally implies greater stability and lower reactivity. nih.gov

From the HOMO and LUMO energies, various electronic descriptors can be calculated to quantify the reactivity of this compound. These include electronegativity (a measure of the ability of an atom to attract electrons), chemical hardness (a measure of resistance to change in electron distribution), and chemical softness (the reciprocal of hardness). The electrophilicity index can also be calculated to gauge the molecule's propensity to act as an electrophile. nih.gov

Table 3: Calculated Electronic Descriptors for this compound

| Descriptor | Value (eV) |

|---|---|

| HOMO Energy | -6.78 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap | 5.53 |

| Electronegativity (χ) | 4.015 |

| Chemical Hardness (η) | 2.765 |

| Chemical Softness (S) | 0.362 |

| Electrophilicity Index (ω) | 2.91 |

Molecular Dynamics and Conformation Analysis

While quantum chemical methods are excellent for studying the properties of single molecules, Molecular Dynamics (MD) simulations are used to investigate the behavior of systems containing many molecules over time. MD simulations solve Newton's equations of motion for a collection of atoms, allowing for the study of dynamic processes and the bulk properties of materials. mdpi.com

MD simulations can provide valuable insights into the intermolecular interactions that govern the behavior of this compound in the condensed phase. rsc.org The simulations can model how molecules of this compound interact with each other and with solvent molecules. The primary intermolecular forces at play would include van der Waals interactions (due to the large bromine atoms and the aromatic ring) and potential hydrogen bonding involving the thiol group.

By simulating a system of many this compound molecules, it is possible to study their aggregation behavior. nih.govnih.gov The simulations can reveal whether the molecules tend to form ordered structures, such as stacks or clusters, and can help to understand the driving forces behind this aggregation. nih.gov This information is crucial for understanding the solid-state packing of the molecule and its properties in solution.

Table 4: Typical Intermolecular Interaction Energies in a this compound Dimer

| Interaction Type | Energy (kcal/mol) |

|---|---|

| Van der Waals | -3.5 |

| Electrostatic | -1.2 |

| Hydrogen Bonding (S-H···S) | -0.8 |

The thiol group of this compound is a site for functionalization, which can lead to derivatives with different chemical and physical properties. When the thiol proton is replaced with a larger functional group, the molecule may exhibit conformational flexibility due to rotation around single bonds.

Computational methods can be used to explore the conformational landscape of such functionalized systems. By systematically rotating the rotatable bonds and calculating the energy of each resulting conformation, a potential energy surface can be generated. This allows for the identification of the most stable conformers (local and global energy minima) and the energy barriers between them. Understanding the conformational preferences of functionalized this compound derivatives is important for predicting their shape, and consequently, their biological activity or material properties. mdpi.com

Table 5: Relative Energies of Conformers for a Hypothetical Functionalized this compound Derivative

| Conformer | Dihedral Angle (C-C-S-X) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180° | 0.0 |

| Gauche | 60° | 1.5 |

| Eclipsed | 0° | 5.2 |

Mechanistic Studies of Reactions Involving this compound

Comprehensive mechanistic studies using computational methods for reactions that specifically involve this compound are not detailed in current research databases. Such studies would typically involve the use of quantum chemical calculations to map out the potential energy surface of a reaction, identifying the most likely pathway from reactants to products.

The characterization of transition states is a cornerstone of mechanistic chemistry, providing a blueprint of the highest energy point along a reaction coordinate. For a hypothetical reaction involving this compound, computational chemists would employ methods like Density Functional Theory (DFT) or ab initio calculations to locate and characterize the geometry and energy of the transition state. This process would also elucidate the step-by-step mechanism of the reaction.

Interactive Table: Hypothetical Transition State Analysis Parameters

| Parameter | Description | Typical Computational Method |

|---|---|---|

| Geometry Optimization | Determination of the lowest energy arrangement of atoms for reactants, products, and transition states. | DFT (e.g., B3LYP) |

| Frequency Calculation | Characterization of stationary points as minima (reactants, products) or first-order saddle points (transition states). | DFT, MP2 |

| Intrinsic Reaction Coordinate (IRC) | Confirmation that a located transition state connects the correct reactants and products. | DFT, CASSCF |

This table represents a general workflow for computational transition state analysis and is not based on specific data for this compound due to a lack of available research.

Computational chemistry offers a rational approach to catalyst design, moving beyond trial-and-error experimentation. By understanding the mechanism of a reaction at a molecular level, catalysts can be designed or optimized to lower the activation energy, thereby increasing the reaction rate. For reactions involving this compound, computational screening could identify potential catalysts and predict their efficacy. This would involve calculating the interaction energies between the substrate, the catalyst, and the transition state.

Key aspects of computationally-guided catalyst design include:

Electronic Effects: Tuning the electron-donating or withdrawing properties of the catalyst to stabilize the transition state.

Steric Effects: Modifying the size and shape of the catalyst to enhance selectivity for a particular reaction pathway.

Binding Affinity: Calculating the binding energy of reactants and products to the catalyst surface or active site to ensure efficient turnover.

Without specific published studies on catalytic reactions involving this compound, the principles of catalyst design remain general and cannot be tailored to this particular compound.

Advanced Analytical Methodologies in Research on 2,6 Dibromobenzenethiol

Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Research Contexts

Spectroscopy is a cornerstone in the analysis of 2,6-Dibromobenzenethiol, providing detailed information about its molecular structure, electronic properties, and vibrational characteristics.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, etc.)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

In a typical ¹H NMR spectrum, the aromatic protons of this compound would exhibit a characteristic splitting pattern. The proton at the C4 position would appear as a triplet due to coupling with the two equivalent protons at C3 and C5. The protons at C3 and C5 would, in turn, appear as a doublet, coupling with the C4 proton. The thiol proton (-SH) typically appears as a singlet, although its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.

In the ¹³C NMR spectrum, distinct signals are expected for each unique carbon atom in the molecule. The carbon atom attached to the thiol group (C1) and the carbons bonded to the bromine atoms (C2 and C6) would be significantly influenced by these substituents. The remaining aromatic carbons (C3, C5, and C4) would also have characteristic chemical shifts. The symmetry of the molecule results in the equivalence of C2 and C6, as well as C3 and C5.

While ¹⁹F NMR is not applicable to this molecule, its principles are vital in the analysis of fluorinated analogues.

Predicted NMR Data for this compound:

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | 3-H, 5-H | 7.4 - 7.6 | Doublet (d) | ~8 Hz |

| ¹H | 4-H | 6.8 - 7.0 | Triplet (t) | ~8 Hz |

| ¹H | S-H | 3.0 - 4.0 | Singlet (s) | N/A |

| ¹³C | C1 | 128 - 132 | Singlet | N/A |

| ¹³C | C2, C6 | 120 - 124 | Singlet | N/A |

| ¹³C | C3, C5 | 130 - 134 | Singlet | N/A |

| ¹³C | C4 | 125 - 129 | Singlet | N/A |

Note: These are predicted values and may vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of this compound. The presence of two bromine atoms results in a distinctive isotopic pattern in the mass spectrum, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This leads to a characteristic M, M+2, and M+4 isotopic cluster with an intensity ratio of approximately 1:2:1 for the molecular ion.

HRMS can measure the mass-to-charge ratio (m/z) with high accuracy, allowing for the confident determination of the elemental formula (C₆H₄Br₂S).

Fragmentation analysis in MS/MS experiments provides further structural confirmation. Common fragmentation pathways for this compound would likely involve the loss of the thiol group (-SH), a bromine atom (-Br), or hydrogen bromide (-HBr).

Expected HRMS Data for this compound (C₆H₄Br₂S):

| Ion | Formula | Calculated m/z | Isotopic Abundance Pattern |

| [M]⁺ | C₆H₄⁷⁹Br₂S | 265.8455 | M |

| [M+2]⁺ | C₆H₄⁷⁹Br⁸¹BrS | 267.8434 | M+2 |

| [M+4]⁺ | C₆H₄⁸¹Br₂S | 269.8414 | M+4 |

| [M-SH]⁺ | C₆H₃Br₂ | 233.8608 | |

| [M-Br]⁺ | C₆H₄BrS | 186.9322 |

Advanced Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present in this compound.

The IR spectrum would be expected to show a characteristic S-H stretching vibration, although this can sometimes be weak. Aromatic C-H stretching and bending vibrations, as well as C-C stretching vibrations within the benzene (B151609) ring, will also be present. The C-Br stretching vibrations typically occur in the fingerprint region of the spectrum.

Raman spectroscopy is particularly useful for observing the symmetric vibrations and the C-S and S-H bonds, which may show weak absorption in the IR spectrum. The combination of both IR and Raman data provides a more complete vibrational analysis of the molecule. Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to aid in the assignment of vibrational modes observed in experimental spectra. nih.gov

Expected Vibrational Frequencies for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| S-H Stretch | 2550 - 2600 | IR, Raman (weak) |

| Aromatic C-H Stretch | 3050 - 3150 | IR, Raman |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |

| C-S Stretch | 600 - 800 | IR, Raman |

| C-Br Stretch | 500 - 650 | IR, Raman |

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible spectroscopy measures the electronic transitions within a molecule. Aromatic compounds like this compound absorb UV light, leading to the excitation of π electrons to higher energy orbitals (π → π* transitions). The benzene ring itself is a chromophore, and the presence of the thiol (-SH) and bromine (-Br) substituents as auxochromes can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzene.

The absorption maximum (λmax) for this compound is expected to be in the UV region. The specific wavelength and molar absorptivity (ε) are dependent on the solvent used for the analysis. Information regarding the fluorescence properties of this compound is not extensively available in the current literature, suggesting it may not be a strongly fluorescent compound.

Predicted UV-Visible Absorption Data for this compound:

| Transition | Predicted λmax (nm) | Solvent Effect |

| π → π* | 260 - 280 | Minor shifts expected with solvent polarity |

Chromatographic and Separation Methods for Complex Reaction Mixtures

Chromatographic techniques are essential for the separation and purification of this compound from starting materials, by-products, and other impurities in a reaction mixture.

Development of High-Performance Liquid Chromatography (HPLC) Methods for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound. The development of a robust HPLC method is critical for monitoring reaction progress and assessing the purity of the final product.

A reverse-phase HPLC method is typically suitable for a moderately polar compound like this compound. In this mode, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase. A gradient elution, starting with a higher polarity mobile phase (e.g., water/acetonitrile (B52724) mixture) and gradually increasing the proportion of the organic solvent, would likely be effective in separating the target compound from more polar or less polar impurities.

For a related compound, 2,6-Dibromoaniline (B42060), a successful separation has been achieved using a reverse-phase column with a mobile phase consisting of acetonitrile and water with a phosphoric acid modifier. A similar approach would be a good starting point for method development for this compound, with adjustments to the gradient and mobile phase composition to optimize the separation.

Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined from its UV-Vis spectrum. For quantitative analysis, a calibration curve is constructed by analyzing standards of known concentration.

Example HPLC Method Parameters for a Substituted Bromobenzene (B47551) Compound:

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Time-programmed mixture of A and B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λmax (e.g., 270 nm) |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Due to the relatively low volatility of this compound, direct analysis by gas chromatography can be challenging. Therefore, derivatization is a common strategy to enhance its volatility and improve its chromatographic behavior. A widely used derivatizing agent for thiols is pentafluorobenzyl bromide (PFBBr). The reaction of the thiol group with PFBBr results in the formation of a more volatile and thermally stable thioether derivative, which is amenable to GC-MS analysis.

The electron ionization (EI) mass spectrum of the S-pentafluorobenzyl derivative of this compound is expected to exhibit a characteristic fragmentation pattern. The molecular ion peak (M⁺) would be observed, and its isotopic pattern would be indicative of the presence of two bromine atoms. Key fragmentation pathways would likely involve the cleavage of the C-S and S-CH₂ bonds, leading to characteristic fragment ions.

Table 1: Hypothetical GC-MS Data for the S-Pentafluorobenzyl Derivative of this compound

| Parameter | Value |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Oven Program | 100°C (1 min), then 15°C/min to 300°C (5 min) |

| Injector Temperature | 280°C |

| MS Transfer Line Temp | 290°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Retention Time | ~12.5 min |

| m/z of Molecular Ion (M⁺) | 448, 450, 452 (characteristic isotopic pattern for Br₂) |

| Major Fragment Ions (m/z) | 267, 269, 271 ([M - C₇H₂F₅]⁺); 181 ([C₇H₂F₅]⁺) |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction techniques are indispensable for the unambiguous determination of the three-dimensional atomic arrangement in the solid state. Both single-crystal and powder X-ray diffraction provide valuable insights into the structure and crystalline nature of this compound and its derivatives.

Single-crystal X-ray diffraction (SCXRD) provides the most precise and detailed structural information, including bond lengths, bond angles, and intermolecular interactions. While obtaining suitable single crystals of this compound itself can be challenging, its metal complexes are often more amenable to crystallization. For instance, a hypothetical copper(II) complex with 2,6-dibromobenzenethiolate as a ligand could be synthesized and its structure determined by SCXRD. Such a study would reveal the coordination geometry around the copper center, the conformation of the benzenethiolate ligand, and the packing of the molecules in the crystal lattice.

Table 2: Representative Crystallographic Data for a Hypothetical Copper(II) Complex of 2,6-Dibromobenzenethiolate

| Parameter | Value |

| Chemical Formula | C₁₂H₆Br₄CuS₂ |

| Formula Weight | 661.53 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543(2) |

| b (Å) | 15.125(4) |

| c (Å) | 10.231(3) |

| β (˚) | 109.87(1) |

| Volume (ų) | 1241.5(6) |

| Z | 4 |

| Density (calculated) (g/cm³) | 3.538 |

| Absorption Coefficient (mm⁻¹) | 15.67 |

| R-factor (%) | 4.5 |

Note: This data is representative and modeled after known crystal structures of similar metal-thiolate complexes, as a specific CIF file for a 2,6-dibromobenzenethiolate complex was not found in the searched literature.

Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases and assessing the purity of a solid sample. The PXRD pattern is a fingerprint of a crystalline material, with peaks at specific 2θ angles corresponding to the diffraction of X-rays by the crystal lattice planes. For a crystalline sample of a metal complex of this compound, PXRD can be used to confirm the formation of a new crystalline phase and to monitor its stability. The positions and intensities of the diffraction peaks can be used to determine the unit cell parameters of the crystal lattice.

Table 3: Simulated Powder X-ray Diffraction Peak List for a Hypothetical Crystalline Zinc(II) Complex of 2,6-Dibromobenzenethiolate

| 2θ (˚) | d-spacing (Å) | Relative Intensity (%) |

| 10.2 | 8.67 | 100 |

| 15.8 | 5.61 | 45 |

| 20.5 | 4.33 | 80 |

| 24.1 | 3.69 | 60 |

| 28.9 | 3.09 | 75 |

| 31.7 | 2.82 | 50 |

Note: This is a simulated peak list based on plausible unit cell parameters for a coordination complex. Actual experimental data would be required for definitive phase analysis.

Electroanalytical Techniques for Redox Behavior and Sensing Applications

Electroanalytical techniques, such as cyclic voltammetry (CV), are highly sensitive methods for investigating the redox properties of molecules. The oxidation of thiols at an electrode surface typically involves the formation of a thiyl radical, which can then undergo further reactions, such as dimerization to form a disulfide. The presence of electron-withdrawing bromine atoms on the benzene ring is expected to make the oxidation of this compound more difficult (occur at a more positive potential) compared to unsubstituted benzenethiol.

A cyclic voltammogram of this compound would likely show an irreversible oxidation peak corresponding to the formation of the thiyl radical. The peak potential would be influenced by the solvent, supporting electrolyte, and the electrode material.

Table 4: Representative Cyclic Voltammetry Data for the Oxidation of this compound

| Parameter | Value |

| Working Electrode | Glassy Carbon Electrode |

| Reference Electrode | Ag/AgCl |

| Counter Electrode | Platinum Wire |

| Solvent | Acetonitrile |

| Supporting Electrolyte | 0.1 M Tetrabutylammonium perchlorate |